Formamide, N-cyclopropyl-N-(9-cyclopropyl-9H-purin-6-yl)-
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Overview
Description
Formamide, N-cyclopropyl-N-(9-cyclopropyl-9H-purin-6-yl)- is a chemical compound used in scientific research for its unique properties. It is a derivative of the purine base adenine and is synthesized using a specific method.
Scientific Research Applications
Formamide, N-cyclopropyl-N-(9-cyclopropyl-9H-purin-6-yl)- has various scientific research applications. It is used as a biochemical tool to study the interactions between proteins and nucleic acids. It can also be used to study the structure and function of RNA molecules. Additionally, it has been used to investigate the role of purine bases in DNA repair.
Mechanism Of Action
The mechanism of action of formamide, N-cyclopropyl-N-(9-cyclopropyl-9H-purin-6-yl)- is not fully understood. However, it is believed to interact with nucleic acids, particularly RNA, and affect their structure and function. It may also interact with proteins involved in DNA repair.
Biochemical And Physiological Effects
Formamide, N-cyclopropyl-N-(9-cyclopropyl-9H-purin-6-yl)- has various biochemical and physiological effects. It has been shown to inhibit the activity of certain RNA molecules, such as ribozymes. It may also affect the structure and stability of RNA molecules. Additionally, it has been shown to affect the activity of proteins involved in DNA repair.
Advantages And Limitations For Lab Experiments
One advantage of using formamide, N-cyclopropyl-N-(9-cyclopropyl-9H-purin-6-yl)- in lab experiments is its specificity for RNA molecules. This allows researchers to study the interactions between RNA and other molecules in a more targeted manner. However, one limitation is that it may not be suitable for studying DNA molecules or proteins that do not interact with RNA.
Future Directions
There are several future directions for research involving formamide, N-cyclopropyl-N-(9-cyclopropyl-9H-purin-6-yl)-. One area of interest is its potential as a therapeutic agent for diseases involving RNA molecules, such as certain viral infections and genetic disorders. Additionally, further studies are needed to fully understand its mechanism of action and its effects on various biological systems. Finally, there is potential for the development of new derivatives of formamide, N-cyclopropyl-N-(9-cyclopropyl-9H-purin-6-yl)- with improved properties for scientific research.
Synthesis Methods
Formamide, N-cyclopropyl-N-(9-cyclopropyl-9H-purin-6-yl)- is synthesized using a specific method. It involves the reaction of 9-cyclopropyladenine with N-cyclopropylformamide in the presence of a base catalyst. The reaction produces the desired compound, which can be purified using standard techniques.
properties
CAS RN |
195252-43-8 |
---|---|
Product Name |
Formamide, N-cyclopropyl-N-(9-cyclopropyl-9H-purin-6-yl)- |
Molecular Formula |
C12H13N5O |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
N-cyclopropyl-N-(9-cyclopropylpurin-6-yl)formamide |
InChI |
InChI=1S/C12H13N5O/c18-7-17(9-3-4-9)12-10-11(13-5-14-12)16(6-15-10)8-1-2-8/h5-9H,1-4H2 |
InChI Key |
PGFPDJZKPKEIIC-UHFFFAOYSA-N |
SMILES |
C1CC1N2C=NC3=C2N=CN=C3N(C=O)C4CC4 |
Canonical SMILES |
C1CC1N2C=NC3=C2N=CN=C3N(C=O)C4CC4 |
Other CAS RN |
195252-43-8 |
synonyms |
Formamide, N-cyclopropyl-N-(9-cyclopropyl-9H-purin-6-yl)- |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.